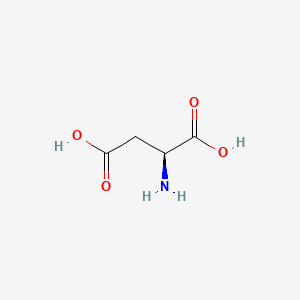

L-aspartic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in ethanol, ethyl ether, benzene; soluble in dilute HCl, pyridine

In water, 5,360 mg/L at 25 °C

5.39 mg/mL

Solubility in water, g/100ml: 0.45

Slightly soluble in water; Insoluble in ether

Insoluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Protein Synthesis and Cellular Function

L-aspartic acid is one of the 20 building blocks of proteins. Scientists use it to study protein synthesis and its role in various cellular functions .

Neurotransmission and Brain Function

Aspartic acid acts as a neurotransmitter, carrying signals between neurons. Research explores its involvement in learning, memory, and brain development .

Age Estimation (Aspartic Acid Racemization)

The conversion of L-aspartic acid to its mirror image, D-aspartic acid, increases with age. Studies suggest measuring this ratio can be a tool for age estimation in forensic analysis .

Potential Therapeutic Applications

While research is ongoing, aspartic acid is being investigated for its potential role in various therapeutic areas:

L-aspartic acid is a non-essential amino acid that plays a crucial role in various biological processes. It is one of the 20 standard amino acids used by cells to synthesize proteins and is characterized by its acidic side chain, which contains a carboxyl group (-COOH). The molecular formula of L-aspartic acid is C₄H₇N₁O₄, and it typically exists in two forms: L-aspartic acid and D-aspartic acid, with only the L-form being incorporated into proteins. L-aspartic acid is encoded by the codons GAU and GAC and is involved in the urea cycle, gluconeogenesis, and the synthesis of other amino acids such as methionine, threonine, isoleucine, and lysine .

Aspartic acid functions in several biological processes:

- Protein Structure and Function: As a building block of proteins, aspartic acid contributes to protein structure and function. The side chain's negative charge can participate in hydrogen bonding and ionic interactions, influencing protein folding and activity [].

- Neurotransmission: D-aspartic acid might act as a neurotransmitter or neuromodulator in the nervous system, though research is ongoing [].

- Cellular Metabolism: Aspartic acid participates in the citric acid cycle, a central metabolic pathway for energy production.

- Transamination: It can undergo transamination to form oxaloacetate, a key intermediate in the citric acid cycle. This reaction involves the transfer of an amino group to a keto acid, facilitated by aminotransferase enzymes .

- Decarboxylation: L-aspartic acid can be decarboxylated to produce β-alanine or other compounds under specific conditions .

- Formation of Peptides: It can react with other amino acids to form dipeptides or polypeptides through peptide bond formation .

L-aspartic acid has several biological functions:

- Neurotransmitter: It acts as an excitatory neurotransmitter in the central nervous system, playing a role in synaptic transmission and neuronal signaling .

- Hormonal Regulation: Studies have indicated that L-aspartic acid may influence testosterone levels and promote growth hormone release, suggesting its potential role in anabolic processes .

- Metabolic Role: It participates in the urea cycle, helping to detoxify ammonia in the liver and contributing to nitrogen metabolism .

L-aspartic acid can be synthesized through various methods:

- Biosynthesis: In humans, it is synthesized from oxaloacetate through transamination reactions involving aminotransferases. This process typically occurs in tissues such as the liver .

- Chemical Synthesis: Industrially, L-aspartic acid can be produced by amination of fumarate using L-aspartate ammonia-lyase. Other methods include racemic synthesis from diethyl sodium phthalimidomalonate .

L-aspartic acid has numerous applications across various fields:

- Food Industry: It is used as a flavor enhancer and is involved in the production of artificial sweeteners like aspartame .

- Pharmaceuticals: Its role in metabolic processes makes it valuable in dietary supplements aimed at enhancing athletic performance and recovery .

- Biotechnology: L-aspartic acid is utilized in enzyme production and microbial fermentation processes for producing other amino acids .

Research has shown that L-aspartic acid interacts with various biological molecules:

- Calcium Carbonate Nucleation: Studies using molecular dynamics simulations have demonstrated that the carboxyl groups of L-aspartic acid interact strongly with calcium ions, influencing calcium carbonate nucleation and growth. This interaction may play a role in biomineralization processes relevant to nanotechnology applications .

- Enzyme Interactions: L-aspartic acid has been shown to participate in enzyme-catalyzed reactions, affecting metabolic pathways significantly .

L-aspartic acid shares similarities with several other amino acids but possesses unique characteristics:

| Compound | Structure | Key Features |

|---|---|---|

| Glutamic Acid | C₅H₉N₁O₄ | Similar acidic side chain; involved in neurotransmission. |

| Alanine | C₃H₇N₁O₂ | Non-polar; primarily involved in energy metabolism. |

| Serine | C₃H₇N₁O₃ | Contains a hydroxyl group; plays roles in protein synthesis. |

| D-Aspartic Acid | C₄H₇N₁O₄ | Enantiomer of L-aspartic acid; limited biological roles compared to L-form. |

L-aspartic acid's unique properties stem from its specific role as an excitatory neurotransmitter and its involvement in various metabolic pathways that are crucial for human health. Its interactions with calcium ions further distinguish it from other amino acids, especially concerning biomineralization processes.

Transamination Mechanisms Involving Aspartate Aminotransferase

The primary biosynthetic route for L-aspartic acid proceeds through transamination reactions catalyzed by aspartate aminotransferase enzymes. These pyridoxal phosphate-dependent enzymes catalyze the reversible transfer of amino groups between L-aspartate and α-ketoglutarate to generate oxaloacetate and L-glutamate [3]. The reaction mechanism operates through a dual substrate recognition system utilizing a ping-pong kinetic mechanism [4].

The transamination reaction follows the stoichiometry:

L-aspartate + α-ketoglutarate ↔ oxaloacetate + L-glutamate

Aspartate aminotransferase enzymes exhibit remarkable structural conservation across species, consisting of dimeric structures with two identical subunits of approximately 45 kilodaltons each [3]. The enzyme mechanism proceeds through distinct half-reactions involving the formation of external aldimine intermediates, quinonoid intermediates, and ketimine structures [5] [4]. The coenzyme pyridoxal phosphate shuttles between its aldehyde form and pyridoxamine phosphate form during the catalytic cycle [3].

Table 1: Aspartate Aminotransferase Kinetic Parameters

| Parameter | Value | Source |

|---|---|---|

| Km (L-aspartate) - Cytosolic | 2.6 mM | Cytosolic isozyme measurement |

| Km (L-aspartate) - Mitochondrial | 3.3 mM | Mitochondrial isozyme measurement |

| Km (α-ketoglutarate) - Cytosolic | No significant change | Comparative analysis |

| Km (α-ketoglutarate) - Mitochondrial | Variable | Context-dependent |

| kcat - Cytosolic (monomer) | 360 s⁻¹ | Monomeric enzyme form |

| kcat - Cytosolic (dimer) | 245 s⁻¹ | Dimeric enzyme form |

| kcat - Mitochondrial | Variable | Tissue-specific variation |

| Dissociation constant (monomer-dimer) | 2 × 10⁻⁸ M | Equilibrium constant |

| pH optimum | 7.5-8.0 | Optimal enzyme activity |

| Molecular weight (subunit) | 45 kDa | Crystal structure analysis |

The enzyme demonstrates substrate specificity through the interaction of dicarboxylic acid substrates with specific arginine residues. Arginine 386 interacts with the proximal carboxylate group while Arginine 292 complexes with the distal carboxylate group [3]. This dual recognition system ensures selective binding of four-carbon dicarboxylic substrates like L-aspartate and oxaloacetate.

The catalytic mechanism involves multiple intermediate states including geminal diamine formation, external aldimine intermediate formation, and carbanionic intermediate generation [4]. The rate-limiting step varies depending on experimental conditions, with ketimine hydrolysis and carbon-hydrogen bond abstraction both contributing to overall reaction kinetics [4]. The enzyme facilitates the challenging carbon-hydrogen deprotonation step through sophisticated protein-cofactor interactions [4].

Mitochondrial vs. Cytosolic Synthesis Compartmentalization

L-aspartic acid biosynthesis exhibits distinct compartmentalization patterns reflecting the specialized metabolic roles of mitochondrial and cytosolic enzyme isoforms. The mitochondrial isoform, glutamate oxaloacetate transaminase 2 (GOT2), primarily functions in oxidative tricarboxylic acid cycle-linked aspartate synthesis [6] [7]. In contrast, the cytosolic isoform, glutamate oxaloacetate transaminase 1 (GOT1), operates in alternative synthesis pathways particularly under conditions of mitochondrial dysfunction or altered redox states [7].

Table 2: Compartmentalization of L-Aspartate Synthesis

| Compartment | Primary Enzyme | Function | Substrate Source | Regulation |

|---|---|---|---|---|

| Mitochondrial Matrix | GOT2 (Aspartate aminotransferase 2) | Oxidative TCA cycle-linked synthesis | Oxaloacetate from TCA cycle | NAD+/NADH ratio dependent |

| Cytosol | GOT1 (Aspartate aminotransferase 1) | Alternative synthesis pathways | Oxaloacetate from PC/RCQ pathways | Redox state dependent |

| Intermembrane Space | Malate dehydrogenase | Malate-aspartate shuttle | Shuttle intermediates | Transport-limited |

| Peroxisomes | Limited activity | Specialized metabolism | Fatty acid oxidation products | Minimal contribution |

Mitochondrial aspartate synthesis relies heavily on the oxidative tricarboxylic acid cycle to provide oxaloacetate substrates. The mitochondrial matrix environment maintains favorable conditions for GOT2 activity through regulated NAD+/NADH ratios [6]. When mitochondrial electron transport is compromised, alternative cytosolic pathways become activated [7].

Cytosolic aspartate synthesis operates through distinct mechanisms involving pyruvate carboxylation and reductive carboxylation of glutamine [7]. Under conditions of succinate dehydrogenase inhibition, cytosolic pathways compensate through pyruvate carboxylase-mediated oxaloacetate production and reductive carboxylation of α-ketoglutarate [7]. These alternative pathways depend on specific redox conditions and mitochondrial pyruvate import [7].

The compartmentalization pattern reflects evolutionary adaptation to cellular energy demands and redox homeostasis requirements. Mitochondrial synthesis supports high-energy demanding processes while cytosolic synthesis provides metabolic flexibility under stress conditions [6] [7]. The aspartate-glutamate carrier system facilitates inter-compartmental transport, enabling coordinated regulation of synthesis across cellular compartments [8].

Glutamate-Oxaloacetate Substrate Cycling

The glutamate-oxaloacetate substrate cycling system represents a sophisticated regulatory mechanism coordinating L-aspartic acid metabolism with cellular energy homeostasis. This cycling involves the coordinated action of glutamate oxaloacetate transaminases and malate dehydrogenases across mitochondrial and cytosolic compartments [9] [10].

The malate-aspartate shuttle exemplifies this cycling mechanism, facilitating the transfer of reducing equivalents across the mitochondrial membrane [8] [11]. The shuttle operates through the coordinated transport of malate, aspartate, α-ketoglutarate, and glutamate between compartments [8]. Cytosolic NADH reduces oxaloacetate to malate, which enters mitochondria via the malate-α-ketoglutarate antiporter [11].

Within mitochondria, malate dehydrogenase oxidizes malate back to oxaloacetate while generating NADH [11]. The oxaloacetate undergoes transamination with glutamate to form aspartate and α-ketoglutarate [11]. Aspartate returns to the cytosol via the glutamate-aspartate antiporter, completing the cycle [8] [11].

The cycling system exhibits complex regulation responding to cellular energy charge and redox states. Glutamate availability influences oxaloacetate metabolism through its role as amino group donor in transamination reactions [9]. Under conditions of altered glutamate-oxaloacetate ratios, the cycling pattern shifts to maintain metabolic homeostasis [9].

The regulatory significance extends beyond simple substrate cycling. The system coordinates flux through glycolysis and oxidative phosphorylation by controlling cytosolic NAD+/NADH ratios [8]. The malate-aspartate shuttle generates approximately three molecules of ATP per molecule of cytosolic NADH transported into mitochondria [8].

Complex II regulation through oxaloacetate-glutamate interactions demonstrates additional regulatory complexity [9]. Glutamate attenuates complex II inhibition by oxaloacetate, potentially affecting reactive oxygen species generation and electron transport chain function [9]. This interaction creates feedback mechanisms linking amino acid metabolism to mitochondrial bioenergetics [9].

Catabolic Routes via Urea and Purine-Nucleotide Cycles

L-aspartic acid participates in major catabolic pathways through its integration into urea cycle metabolism and purine nucleotide cycling systems. These pathways represent essential mechanisms for nitrogen disposal and nucleotide homeostasis [12] [13] [14].

Urea Cycle Integration

The urea cycle incorporates L-aspartic acid as a direct substrate in the argininosuccinate synthetase reaction [12]. This reaction catalyzes the condensation of citrulline with aspartate to form argininosuccinate, utilizing one molecule of ATP [12]. The subsequent argininosuccinate lyase reaction cleaves argininosuccinate to generate arginine and fumarate [12].

Table 5: Urea Cycle Integration with L-Aspartate

| Step | Aspartate Role | Energy Cost | Compartment |

|---|---|---|---|

| Carbamoyl phosphate synthetase I | Indirect (NH₃ source) | 2 ATP → 2 ADP + Pi | Mitochondria |

| Ornithine transcarbamylase | No direct involvement | No additional ATP | Mitochondria |

| Argininosuccinate synthetase | Direct substrate (condensation with citrulline) | 1 ATP → 1 AMP + PPi | Cytosol |

| Argininosuccinate lyase | Product formation (releases fumarate) | No additional ATP | Cytosol |

| Arginase | No direct involvement | No additional ATP | Liver cytosol |

The urea cycle utilizes aspartate as one of two nitrogen sources for urea formation, with the other nitrogen derived from carbamoyl phosphate [12]. The cycle consumes four high-energy phosphate bonds per urea molecule produced, reflecting its energy-intensive nature [12]. The fumarate released from argininosuccinate cleavage enters the tricarboxylic acid cycle, linking nitrogen disposal to energy metabolism [12].

Purine Nucleotide Cycle Pathways

The purine nucleotide cycle represents a specialized catabolic pathway particularly important in muscle tissue metabolism [13] [14]. This cycle involves three sequential enzymatic reactions: AMP deamination, adenylosuccinate synthesis, and adenylosuccinate cleavage [14].

Table 3: Purine Nucleotide Cycle Enzymes

| Enzyme | EC Number | Reaction | Km (L-aspartate) | Cellular Location | Physiological Role |

|---|---|---|---|---|---|

| AMP deaminase | EC 3.5.4.6 | AMP + H₂O → IMP + NH₃ | N/A | Cytosol/Muscle | Energy charge regulation |

| Adenylosuccinate synthetase | EC 6.3.4.4 | IMP + L-aspartate + GTP → Adenylosuccinate + GDP + Pi | 29-57 fold lower with IMP vs 2-deoxy-IMP | Cytosol | De novo AMP synthesis |

| Adenylosuccinate lyase | EC 4.3.2.2 | Adenylosuccinate → AMP + fumarate | N/A | Cytosol | Fumarate production for TCA cycle |

Adenylosuccinate synthetase demonstrates remarkable substrate specificity for L-aspartate through structural mechanisms involving cavity formation [15]. The enzyme exhibits significantly reduced affinity for aspartate when IMP is replaced with 2-deoxy-IMP, illustrating the importance of specific hydrogen bonding interactions [15]. The 2-hydroxyl group of IMP participates in hydrogen bonding networks that stabilize the aspartate binding pocket [15].

The purine nucleotide cycle serves dual functions in cellular metabolism. Under conditions of high energy demand, the cycle generates fumarate to replenish tricarboxylic acid cycle intermediates [13] [14]. This anaplerotic function proves particularly important in muscle tissue, which lacks many conventional anaplerotic enzymes [13]. Additionally, the cycle regulates adenine nucleotide ratios through AMP deamination and regeneration [14].

The cycle demonstrates tissue-specific regulation through isoform distribution and allosteric controls [13]. Muscle-specific AMP deaminase exhibits distinct kinetic properties compared to other tissue isoforms [13]. Deficiencies in muscle AMP deaminase result in exercise intolerance and muscle cramping, highlighting the physiological importance of this pathway [13].

Metabolic Control Analysis

Quantitative analysis of L-aspartic acid metabolic networks reveals complex control patterns governing flux distribution [16] [17]. Metabolic control analysis identifies key regulatory nodes and their relative contributions to pathway flux control [16].

Table 4: Metabolic Flux Control Coefficients

| Enzyme/Step | Common Flux Control | Lysine Flux Control | Regulatory Significance |

|---|---|---|---|

| AK1 (Aspartokinase 1) | 0.196 | 0.068 | Major control point |

| ASADH (Aspartate semialdehyde dehydrogenase) | 0.008 | 0.003 | Minimal control |

| GOT1 (Cytosolic aminotransferase) | Variable | Context-dependent | Redox-dependent regulation |

| GOT2 (Mitochondrial aminotransferase) | Variable | Context-dependent | Oxidative pathway control |

| Lysyl-tRNA synthetase | 0.297 | 0.873 | Demand-driven control |

| Threonyl-tRNA synthetase | 0.202 | 0.012 | Demand-driven control |

| Isoleucyl-tRNA synthetase | 0.181 | 0.010 | Demand-driven control |

The analysis reveals that flux control distributes primarily between initial biosynthetic enzymes and terminal demand reactions [16] [17]. Aspartokinase isoforms contribute significantly to common pathway flux control, while aminoacyl-tRNA synthetases dominate demand-specific flux control [16]. This pattern indicates efficient regulatory mechanisms that transfer control from supply steps to demand steps [16].

The control coefficient analysis demonstrates branch-point effects where competing reactions exhibit large negative control coefficients [16]. This phenomenon reflects the metabolic competition between different biosynthetic branches utilizing common precursor pools [16]. The regulatory architecture efficiently minimizes unwanted competition between parallel pathways while maintaining flux responsiveness to cellular demands [16].

The malate-aspartate shuttle represents one of the most critical biochemical systems in cellular energy metabolism, providing the primary mechanism for transporting reducing equivalents across the impermeable inner mitochondrial membrane [1] [2]. This shuttle system is particularly essential in metabolically active tissues such as heart, liver, and brain, where it constitutes the predominant pathway for transferring electrons from cytosolic nicotinamide adenine dinucleotide hydrogen (NADH) to the mitochondrial electron transport chain [3] [4].

L-aspartic acid functions as a central metabolite in this shuttle system through its reversible interconversion with oxaloacetate via aspartate aminotransferase enzymes [1] [5]. The shuttle operates through a coordinated series of enzymatic reactions involving both cytosolic and mitochondrial compartments. In the cytosol, oxaloacetate is reduced to malate by cytosolic malate dehydrogenase using NADH as the reducing agent [6]. The resulting malate is transported into the mitochondrial matrix via the malate-alpha-ketoglutarate antiporter, where it undergoes oxidation back to oxaloacetate by mitochondrial malate dehydrogenase, simultaneously regenerating NADH within the mitochondrial matrix [1] [2].

| Shuttle Component | Location | Primary Function | Cofactor Required |

|---|---|---|---|

| Malate dehydrogenase (cytosolic) | Cytosol | Oxaloacetate reduction to malate | NADH |

| Malate dehydrogenase (mitochondrial) | Mitochondrial matrix | Malate oxidation to oxaloacetate | NAD+ |

| Aspartate aminotransferase (cytosolic) | Cytosol | Aspartate transamination to oxaloacetate | Alpha-ketoglutarate |

| Aspartate aminotransferase (mitochondrial) | Mitochondrial matrix | Oxaloacetate transamination to aspartate | Glutamate |

| Malate-alpha-ketoglutarate antiporter | Inner mitochondrial membrane | Malate/alpha-ketoglutarate exchange | None (transport) |

| Glutamate-aspartate antiporter | Inner mitochondrial membrane | Aspartate/glutamate exchange | None (transport) |

The oxaloacetate generated within the mitochondrial matrix cannot directly cross the inner mitochondrial membrane due to its impermeability. Instead, it is converted to L-aspartic acid through the action of mitochondrial aspartate aminotransferase, which catalyzes the transamination reaction between oxaloacetate and glutamate [7]. The resulting L-aspartic acid is then transported to the cytosol via the glutamate-aspartate antiporter, completing the shuttle cycle [1] [8].

Research has demonstrated that the malate-aspartate shuttle exhibits tissue-specific regulation and metabolic flexibility [4] [9]. In cardiac tissue, the shuttle activity is tightly linked to the tricarboxylic acid cycle flux and electron transport chain function, with L-glutamate serving as a critical regulator of shuttle activity [9]. Studies have shown that approximately 2.5 molecules of adenosine triphosphate are generated per NADH molecule transported through this shuttle system, though some energy is consumed in the shuttle operation itself [10].

The metabolite distribution within the shuttle system reveals significant compartmentalization patterns. L-aspartic acid demonstrates a predominantly cytosolic distribution, with approximately 90% of cellular aspartate residing in the cytosol and only 10% in the mitochondrial compartment [6]. This distribution contrasts sharply with malate and alpha-ketoglutarate, which show a 95% mitochondrial concentration [6].

| Metabolite | Cytosolic Concentration (μmol/g) | Mitochondrial Concentration (μmol/g) | Cytosolic Fraction (%) |

|---|---|---|---|

| Malate | 0.012 [6] | 0.940 [6] | 5 [6] |

| Alpha-ketoglutarate | 0.002 [6] | 0.170 [6] | 5 [6] |

| Oxaloacetate | 0.001 [6] | 0.017 [6] | 5 [6] |

| Glutamate | 9.874 [6] | 4.518 [6] | 90 [6] |

| Aspartate | 1.710 [6] | 0.782 [6] | 90 [6] |

Recent investigations have revealed that the malate-aspartate shuttle plays a crucial role in maintaining cellular redox balance and supporting oxidative phosphorylation under various metabolic conditions [4] [8]. During periods of increased energy demand, the shuttle activity increases proportionally to facilitate enhanced electron transport chain function. Conversely, under conditions of electron transport chain inhibition, the shuttle can reverse its normal operation to support alternative metabolic pathways [8] [11].

The shuttle system also demonstrates important regulatory mechanisms through allosteric control and substrate availability [7]. The driving force for shuttle operation is the unidirectional transport of L-aspartic acid from mitochondria to cytosol through the aspartate-glutamate carriers, which creates a concentration gradient that favors continued shuttle activity [12]. This mechanism ensures efficient coupling between glycolytic NADH production and mitochondrial ATP synthesis.

Gluconeogenesis Precursor Functions

L-aspartic acid serves as a significant precursor in gluconeogenesis, the metabolic pathway responsible for glucose synthesis from non-carbohydrate substrates [13] [14]. This function is particularly critical during periods of fasting, exercise, or metabolic stress when glucose homeostasis must be maintained through endogenous glucose production [15] [12].

The involvement of L-aspartic acid in gluconeogenesis occurs through multiple interconnected pathways. The primary mechanism involves the direct conversion of L-aspartic acid to oxaloacetate via cytosolic aspartate aminotransferase [14] [12]. This transamination reaction utilizes alpha-ketoglutarate as the amino group acceptor, producing oxaloacetate and glutamate as products [14]. The resulting oxaloacetate serves as a crucial intermediate that can be converted to phosphoenolpyruvate through the action of phosphoenolpyruvate carboxykinase, thereby entering the gluconeogenic pathway [12] [16].

Research has demonstrated that L-aspartic acid represents a more efficient form of oxaloacetate transport from mitochondria compared to malate, particularly during amino acid-driven gluconeogenesis [14]. When amino acids serve as the primary gluconeogenic substrates, L-aspartic acid synthesized from mitochondrial oxaloacetate by mitochondrial aspartate aminotransferase is transported to the cytosol via the aspartate-glutamate carrier [14] [17]. This transport mechanism simultaneously facilitates ammonia detoxification through the urea cycle, creating a metabolically efficient system that couples gluconeogenesis with nitrogen disposal [14].

| Substrate Category | L-aspartic acid Role | Primary Pathway | ATP Requirement |

|---|---|---|---|

| Amino acids | Direct conversion to oxaloacetate via cytosolic AST [14] | Transamination → oxaloacetate → phosphoenolpyruvate [14] | Moderate (4 ATP + 2 GTP per glucose) [15] |

| Lactate | Indirect via malate-aspartate shuttle regulation [14] | Lactate → pyruvate → oxaloacetate [14] | High (6 ATP per glucose) [15] |

| Glycerol | Minimal direct involvement [15] | Glycerol → glyceraldehyde-3-phosphate [15] | Moderate (4 ATP + 2 GTP per glucose) [15] |

| Propionate | Minimal direct involvement [15] | Propionate → succinyl-CoA → oxaloacetate [15] | High (variable) [15] |

The gluconeogenic function of L-aspartic acid demonstrates tissue-specific patterns, with the liver and kidneys serving as the primary sites of this metabolic activity [15] [18]. In hepatic gluconeogenesis, L-aspartic acid participates in a complex regulatory network involving the urea cycle and the aspartate-argininosuccinate shunt [12]. This interconnection allows for the simultaneous processing of amino acid carbon skeletons for glucose synthesis and nitrogen atoms for urea formation [12].

Studies using isotopic labeling techniques have revealed that L-aspartic acid can contribute significantly to glucose synthesis under specific metabolic conditions [19] [18]. When glucose availability is limited, cells increase their reliance on L-aspartic acid as a gluconeogenic precursor, with the synthesis pathway shifting from glucose-dependent to glutamine-dependent aspartate production [19]. This metabolic flexibility ensures continued glucose production even under nutrient-restricted conditions.

The efficiency of L-aspartic acid as a gluconeogenic precursor is enhanced by its integration with other metabolic pathways [12] [20]. The amino acid serves not only as a direct substrate for oxaloacetate synthesis but also as a regulator of gluconeogenic enzyme activity [20]. Research has shown that L-aspartic acid availability can influence the expression and activity of key gluconeogenic enzymes, including phosphoenolpyruvate carboxykinase and glucose-6-phosphatase [16].

Quantitative analysis of gluconeogenic flux has demonstrated that L-aspartic acid-derived glucose synthesis can account for a substantial portion of hepatic glucose output during specific metabolic states [14] [18]. The conversion efficiency from L-aspartic acid to glucose approaches theoretical maximum values when amino acids serve as the predominant gluconeogenic substrates, highlighting the metabolic importance of this pathway [14].

Proteinogenic Amino Acid Incorporation Patterns

L-aspartic acid functions as one of the twenty standard proteinogenic amino acids, playing essential roles in protein structure, function, and regulation [21] [22]. The incorporation of L-aspartic acid into proteins follows specific patterns that reflect both evolutionary constraints and functional requirements [23] [24].

The genetic code specifies L-aspartic acid through two codons: GAU and GAC, both of which are recognized by the same transfer ribonucleic acid species charged by aspartyl-transfer ribonucleic acid synthetase [21] [25]. This enzyme catalyzes the esterification of L-aspartic acid to its cognate transfer ribonucleic acid, forming aspartyl-transfer ribonucleic acid, which serves as the substrate for ribosomal protein synthesis [26] [25]. The charging reaction requires adenosine triphosphate and involves the formation of an aminoacyl-adenosine monophosphate intermediate before transfer to the transfer ribonucleic acid [25].

Proteomic analyses have revealed that L-aspartic acid comprises approximately 7% of amino acid residues in human proteins, with significant variation among different protein classes [27]. Enzymatic proteins typically contain higher percentages of L-aspartic acid residues (7-9%) compared to structural proteins (6-8%), reflecting the functional importance of aspartate in catalytic mechanisms and cofactor binding [23].

| Protein Class | Average Aspartate Content (%) | Functional Significance |

|---|---|---|

| Structural proteins | 6-8 | Provides negative charge for protein stability [23] |

| Enzymes | 7-9 | Active site residues and cofactor binding [23] |

| Transport proteins | 5-7 | Ion coordination and substrate recognition [23] |

| Regulatory proteins | 6-8 | DNA/RNA binding and protein interactions [23] |

| Storage proteins | 4-6 | Structural integrity and solubility [23] |

The incorporation of L-aspartic acid into proteins exhibits codon usage bias that varies among organisms and tissue types [22] [28]. In humans, the GAU codon is utilized more frequently than GAC in most protein-coding sequences, with usage ratios typically ranging from 55:45 to 70:30 depending on the specific protein and cellular context [28]. This bias reflects optimization for translation efficiency and transfer ribonucleic acid availability patterns.

Structural analysis of proteins containing L-aspartic acid residues has revealed important functional roles beyond simple incorporation [21]. Aspartate residues frequently participate in metal ion coordination, particularly in metalloproteins and enzymes requiring divalent cations for activity [29]. The carboxylate side chain of L-aspartic acid provides crucial negative charges that stabilize protein conformations and facilitate protein-protein interactions [21].

The biosynthetic pathway for L-aspartic acid in protein synthesis involves the prior synthesis of the free amino acid through transamination of oxaloacetate [30] [24]. This synthesis pathway is conserved across prokaryotes and eukaryotes, emphasizing the fundamental importance of L-aspartic acid in cellular metabolism [30]. Approximately 27% of cellular nitrogen flows through L-aspartic acid, highlighting its central role in amino acid metabolism [30] [31].

Research has demonstrated that the incorporation of L-aspartic acid into proteins is subject to quality control mechanisms that ensure fidelity of translation [32] [33]. The ribosome exhibits specific recognition patterns for aspartyl-transfer ribonucleic acid that distinguish it from other aminoacyl-transfer ribonucleic acid species [33]. These recognition mechanisms involve direct contacts between the amino acid side chain and ribosomal ribonucleic acid residues in the aminoacyl-transfer ribonucleic acid binding site [33].

The regulation of L-aspartic acid incorporation into proteins is linked to cellular amino acid sensing mechanisms and protein synthesis control pathways [34]. During periods of amino acid limitation, cells can modulate the availability of aspartyl-transfer ribonucleic acid through changes in aspartyl-transfer ribonucleic acid synthetase expression and activity [34]. This regulation ensures that protein synthesis can continue even under nutrient-restricted conditions.

Neurotransmitter Synthesis and Synaptic Signaling

L-aspartic acid functions as a neuroactive compound in the central nervous system, with evidence supporting roles in both neurotransmission and neuromodulation [35] [36] [37]. The amino acid demonstrates selective pharmacological activity at N-methyl-D-aspartate receptor-type glutamate receptors, distinguishing it from other excitatory amino acids through its receptor specificity [35] [38].

The release of L-aspartic acid from nerve terminals occurs through calcium-dependent, exocytotic mechanisms similar to those observed for established neurotransmitters [37] [39]. Electrophysiological studies using purified cerebrocortical synaptosomes have demonstrated that depolarization-induced L-aspartic acid release exhibits complete dependence on external calcium at lower depolarization strengths [37] [39]. At higher potassium concentrations, the release becomes partially sensitive to excitatory amino acid transporter inhibitors, suggesting involvement of both vesicular and transporter-mediated mechanisms [39].

| Mechanism | L-aspartic acid Involvement | Physiological Significance |

|---|---|---|

| NMDA receptor activation | Selective NMDA receptor agonist [35] [38] | Excitatory neurotransmission [35] |

| Calcium-dependent release | Calcium-dependent exocytotic release [37] [39] | Synaptic plasticity regulation [37] |

| Vesicular storage | Limited vesicular accumulation [36] [38] | Neurotransmitter availability [36] |

| Synaptic clearance | High-affinity transporter uptake [39] | Signal termination [39] |

| Receptor desensitization | Reduces NMDA receptor desensitization [40] | Sustained receptor activation [40] |

The vesicular storage and transport of L-aspartic acid presents a complex mechanism that differs significantly from glutamate handling [36] [38]. Unlike glutamate, which is actively transported into synaptic vesicles by vesicular glutamate transporters, L-aspartic acid is not recognized by these transporters [36]. Research has investigated the potential role of sialin, a sialic acid transporter, in L-aspartic acid vesicular accumulation, but experimental evidence suggests that any aspartate released from synaptic vesicles occurs at concentrations too low to be physiologically relevant for neurotransmission [36] [38].

The selectivity of L-aspartic acid for N-methyl-D-aspartate receptors represents a unique pharmacological property among endogenous amino acids [35] [38]. At physiological concentrations, L-aspartic acid activates N-methyl-D-aspartate receptors without significant activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid-type glutamate receptors [35]. This selectivity suggests potential roles in specific aspects of synaptic plasticity and neural development [41].

Studies in retinal preparations have demonstrated that L-aspartic acid can promote the release of gamma-aminobutyric acid through selective activation of N-methyl-D-aspartate receptors [35]. Importantly, this activation occurs even in the presence of physiological magnesium concentrations, suggesting that the electrogenic uptake of L-aspartic acid may be required to overcome magnesium-dependent receptor inhibition [35].

The synaptic clearance of L-aspartic acid involves high-affinity transporter systems that are shared with other excitatory amino acids [39]. These transporters effectively terminate L-aspartic acid signaling by removing the amino acid from the synaptic cleft [39]. The transport process is sodium-dependent and exhibits kinetic properties similar to those observed for glutamate transporters [39].

Autocrine and paracrine signaling mechanisms involving L-aspartic acid have been identified in specific neural systems [41]. Research has shown that cyclic adenosine monophosphate can induce L-aspartic acid release, which subsequently activates N-methyl-D-aspartate receptors containing NR2B subunits [41]. This signaling pathway leads to calcium entry and activation of cAMP response element-binding protein-dependent gene transcription, suggesting roles in neural plasticity and development [41].

The metabolic relationship between L-aspartic acid neurotransmitter function and the malate-aspartate shuttle creates important connections between energy metabolism and neural signaling [12] [42]. During periods of altered glucose metabolism or mitochondrial dysfunction, changes in L-aspartic acid availability may influence neurotransmitter function and synaptic plasticity [43] [42]. This metabolic coupling suggests that L-aspartic acid serves as both a metabolic intermediate and a signaling molecule in neural tissues.

Purity

Physical Description

Colorless solid; [ICSC] White powder; [Sigma-Aldrich MSDS]

Solid

COLOURLESS CRYSTALS.

White crystals or crystalline powder; odourless

Color/Form

Orthorhombic bisphenoidal leaflets or rods

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Sou

Density

1.7 g/cm³

LogP

-3.89 (LogP)

-3.89

log Kow = -3.89

Decomposition

Appearance

Melting Point

270 °C

Storage

UNII

Related CAS

1115-63-5 (mono-potassium salt)

14007-45-5 (potassium salt)

17090-93-6 (hydrochloride salt)

2001-89-0 (di-potassium salt)

2068-80-6 (magnesium (2:1) salt)

21059-46-1 (calcium salt)

3792-50-5 (mono-hydrochloride salt)

39162-75-9 (calcium (2:1) salt)

5598-53-8 (di-hydrochloride salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 344 of 363 companies (only ~ 5.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Therapeutic Uses

Parenteral nutrition

/EXPL/: L-aspartate is a glycogenic amino acid, and it can also promote energy production via its metabolism in the Krebs cycle. These latter activities were the rationale for the claim that supplemental aspartate has an anti-fatigue effect on skeletal muscle, a claim that was never confirmed. /L-aspartate/

There are claims that L-aspartate is a special type of mineral transporter for cations, such as magnesium, into cells. Magnesium aspartate has not been found to be more biologically effective when compared with other magnesium salts. There are also claims that L-aspartate has ergogenic effects, that it enhances performance in both prolonged exercise and short intensive exercise. It is hypothesized that L-aspartate, especially the potassium magnesium aspartate salt, spares stores of muscle glycogen and/or promotes a faster rate of glycogen resynthesis during exercise. It has also been hypothesized that L-aspartate can enhance short intensive exercise by serving as a substrate for energy production in the Krebs cycle and for stimulating the purine nucleotide cycle. An animal study using injected aspartate failed to find any evidence of a glycogen-sparing effect or any ergogenic effects whatsoever. A more recent double-blind human study of male weight trainers similarly found aspartate supplementation to have no effect, and another study of the effect of aspartate on short intensive exercise again found no effect. /L-aspartate/

For more Therapeutic Uses (Complete) data for (L)-ASPARTIC ACID (6 total), please visit the HSDB record page.

Pharmacology

Aspartic Acid is a non-essential amino acid in humans, Aspartic Acid has an overall negative charge and plays an important role in the synthesis of other amino acids and in the citric acid and urea cycles. Asparagine, arginine, lysine, methionine, isoleucine, and some nucleotides are synthesized from aspartic acid. Aspartic acid also serves as a neurotransmitter. (NCI04)

Mechanism of Action

Vapor Pressure

Other CAS

39162-75-9

56-84-8

1115-63-5

25608-40-6

617-45-8

6899-03-2

Absorption Distribution and Excretion

ASPARTIC ACID PLASMA CONCN WAS ELEVATED 30 MIN AFTER 1 G/KG L-ASPARTATE (ORAL OR IP) TO 15 DAY OLD & ADULT MICE. THEREAFTER, CONCN DECLINED EXPONENTIALLY WITH T/2 OF 0.2 HR IN BOTH. PLASMA CONCN NOT APPRECIABLY ALTERED BY 10 & 100 MG/KG L-ASPARTATE ORAL OR IP ADMIN.

Following ingestion, L-aspartate is absorbed from the small intestine by an active transport process. Following absorption, L-aspartate enters the portal circulation and from there is transported to the liver, where much of it is metabolized to protein, purines, pyrimidines and L-arginine, and is catabolized as well. L-aspartate is not metabolized in the liver; it enters the systemic circulation, which distributes it to various tissues of the body. The cations associated with L-aspartate independently interact with various substances in the body and participate in various physiological processes. /L-aspartate/

... Contents of D- and L-aspartic acids in rats at different stages of growth (from 1 day before birth to 90 days after birth) were determined. D-Aspartic acid was detected in all the brain tissue samples tested, but at different levels. In the cerebrum of rats 1 day before birth, D-aspartic acid was found to be at the highest concentration of 81 nmol/g wet tissue. The level of D-aspartic acid in rat brain falls rapidly after birth, while the L-aspartic acid level increases with age.

Enzymatic synthesis of 11C-(4)-L-aspartic acid was undertaken using commercially available wheat germ phosphoenolpyruvate carboxylase. Whole-body distribution of the radioactive compound in rats showed higher accumulation in the salivary gland, glandular stomach and the pancreas, as well as in the lungs. Within 60 minutes after intravenous injection of 11C-(4)-L-aspartic acid, about 60% is removed as 11CO2 by expiration, indicating that the carbon atom at the fourth position of the radioactive compound is easily subjected to decarboxylation.

The brain efflux index method has been used to clarify the mechanism of efflux transport of acidic amino acids such as L-aspartic acid (L-Asp), L-glutamic acid (L-Glu), and D-aspartic acid (D-Asp) across the blood-brain barrier (BBB). About 85% of L-[3H]Asp and 40% of L-(3H)Glu was eliminated from the ipsilateral cerebrum within, respectively, 10 and 20 min of microinjection into the brain. The efflux rate constant of L-(3H)Asp and L-(3H)Glu was 0.207 and 0.0346 min(-1), respectively. However, D-(3H)Asp was not eliminated from brain over a 20-min period. The efflux of L-(3H)Asp and L-(3H)Glu was inhibited in the presence of excess unlabeled L-Asp and L-Glu, whereas D-Asp did not inhibit either form of efflux transport. Aspartic acid efflux across the BBB appears to be stereospecific. Using a combination of TLC and the bioimaging analysis, attempts were made to detect the metabolites of L-(3H)Asp and L-(3H)Glu in the ipsilateral cerebrum and jugular vein plasma following a microinjection into parietal cortex, area 2. Significant amounts of intact L-(3H)Asp and L-(3H)Glu were found in all samples examined, including jugular vein plasma, providing direct evidence that at least a part of the L-Asp and L-Glu in the brain interstitial fluid is transported across the BBB in the intact form. To compare the transport of acidic amino acids using brain parenchymal cells, brain slice uptake studies were performed. Although the slice-to-medium ratio of D-(3H)Asp was the highest, followed by L-[3H]Glu and L-[3H]Asp, the initial uptake rate did not differ for both L-(3H)Asp and D-(3H)Asp, suggesting that the uptake of aspartic acid in brain parenchymal cells is not stereospecific. These results provide evidence that the BBB may act as an efflux pump for L-Asp and L-Glu to reduce the brain interstitial fluid concentration and act as a static wall for D-Asp.

Metabolism Metabolites

METABOLIC PATHWAYS & PRODUCTS /IN ANIMAL BODY/: ASPARTIC ACID + CARBAMYLPHOSPHATE /PRODUCE/ PHOSPHORUS + CARBAMYLASPARTIC ACID GIVE PYRIMIDINES; ASPARTIC ACID /PRODUCES/ FUMARIC ACID + NH3; ASPARTIC ACID /PRODUCES/ ASPARTIC SEMIALDEHYDE /PRODUCES/ HOMOSERINE /PRODUCES/ (I) THREONINE, (II) METHIONINE, OR (III) LYSINE... /FROM TABLE/

METABOLIC PATHWAYS & PRODUCTS /IN ANIMAL BODY/: ASPARTIC ACID GIVES NITROGEN OF PURINE RING...ASPARTIC ACID + IMP GIVE ADENYLOSUCCINATE GIVES AMP + FUMARATE... /FROM TABLE/

Following ingestion, L-aspartate is absorbed from the small intestine by an active transport process. Following absorption, L-aspartate enters the portal circulation and from there is transported to the liver, where much of it is metabolized to protein, purines, pyrimidines and L-arginine, and is catabolized as well. D-aspartate is not metabolized in the liver; it enters the systemic circulation, which distributes it to various tissues of the body. The cations associated with L-aspartate independently interact with various substances in the body and participate in various physiological processes. /L-aspartate; D-aspartate/

Associated Chemicals

dl-Aspartic acid;617-45-8

Potassium magnesium aspartate;8076-65-1

Wikipedia

CS_gas

Drug Warnings

Because of lack of long-term safety studies, L-aspartate salts should be avoided by children, pregnant women and lactating women. /L-Aspartate/

The effects of oral administration of potassium and magnesium aspartate (K + Mg Asp) on physiologic responses to 90 min of treadmill walking at approximately 62% VO2 max were evaluated in seven healthy males (VO2 max = 59.5 ml X kg-1 X min-1). A total of 7.2 g of K + Mg Asp were administered to each subject during a 24 h period prior to work and compared to control and placebo trials. For control, placebo, and K + Mg Asp trials, no significant differences were observed in resting or exercise values for ventilation (VE), oxygen uptake (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RO), heart rate (HR), or blood pressure (BP). In addition, there were no differences between the three trials for exercise-induced decreases in body weight and increases in rectal temperature, or for pre- and post-exercise alterations in serum lactic acid, creatine kinase, lactic dehydrogenase, and percentage change in plasma volume. The findings from this study indicate that oral ingestion of K+ Mg Asp prior to exercise had no effect on cardiorespiratory, hematologic, and metabolic responses to 90 min of work conducted at approximately 62% VO2 max. /Potassium magnesium aspartate/

This study examined the effects of aspartate supplementation (ASP) on plasma ammonia concentrations (NH4+) during and after a resistance training workout (RTW). Twelve male weight trainers were randomly administered ASP or vitamin C in a crossover, double blind protocol, each trial separated by 1 wk. ASP and vitamin C were given over a 2 hr period beginning 5 hr prior to the RTW. The RTW consisted of bench, incline, shoulder, and triceps presses, and biceps curls at 70% of one repetition maximum (1-RM). After the RTW a bench press test (BPT) to failure at 65% of 1-RM was used to assess performance. (NH4+) was determined preexercise, 20 and 40 min midworkout, immediately postexercise, and 15 min postexercise. Treatment-by-time ANOVAs, paired t tests, and contrast comparisons were used to identify mean differences. No significant differences were observed between treatments for (NH4+) or BPT. (NH4+) increased significantly from Pre to immediately postexercise for both the ASP and vitamin C trials. Acute ASP supplementation does not reduce (NH4+) during and after a high intensity RTW in weight trained subjects. /Potassium magnesium aspartate/

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Antistatic

Methods of Manufacturing

L-Aspartic acid is industrially manufactured by an enzymatic process in which aspartase (l-aspartate ammonia lyase, EC 4.3.1.1) catalyzes the addition of ammonia to fumaric acid. Advantages of the enzymatic production method are higher product concentration and productivity and the formation of fewer byproducts. Thus, l-aspartic acid can be easily separated from the reaction mixture by crystallization.

In 1973, an immobilized cell system based on Escherichia coli cells entrapped in polyacrylamide gel lattice was introduced for large-scale production.

General Manufacturing Information

L-Aspartic acid: ACTIVE

Aspartic acid: ACTIVE

L-Aspartic acid, homopolymer: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

COMMONLY OCCURS IN THE L-FORM. ONE OF THE NONESSENTIAL AMINO ACIDS.

ASPARTIC ACID IS A POTENTIAL FLAVOR PRECURSOR ISOLATED FROM MEAT EXTRACTS /ASPARTIC ACID, FROM TABLE/

...ASPARTATE...FOUND IN VERY HIGH CONCN IN BRAIN.../HAS/ POWERFUL EXCITATORY EFFECTS ON NEURONS IN VIRTUALLY EVERY REGION OF THE CNS. ...EFFORTS TO SUPPORT...ASPARTATE AS EXCITATORY /TRANSMITTER/...IN MAMMALIAN CNS HAVE BEEN HAMPERED BY UNAVAILABILITY OF A CONVINCINGLY SELECTIVE RECEPTOR ANTAGONIST. /ASPARTATE/

POSTSYNAPTIC PHARMACOLOGY OF ASPARTATE: INCR NA+ & CATION CONDUCTANCES; DEPOLARIZES. /ASPARTATE/

For more General Manufacturing Information (Complete) data for (L)-ASPARTIC ACID (9 total), please visit the HSDB record page.

Analytic Laboratory Methods

AMINO ACID ANALYZER, GLC.

AOAC method 960.47, Amino Acids in Vitamin Preparations; microbiological method using basal media /Amino acids/

The following methods have been developed for the analysis of free amino acids in blood, food, and feedstocks: (1) Protein hydrolysis, (2) Chromatographic methods that include high performance liquid chromatography (HPLC), gas chromatography (GC) and thin-layer chromatography (TLC), (3) Colorimetric and Fluorimetric Analysis, (4) Spectrometric Analysis, and (5) Enzymatic Determination and Microbial Assay /Amino acids/

For more Analytic Laboratory Methods (Complete) data for (L)-ASPARTIC ACID (19 total), please visit the HSDB record page.

Interactions

The effects of amino acids on the embryotoxicity and placental transfer of nickel chloride, day 10 rat embryos were cultured in rat serum medium containing nickel chloride or NiCl2-63 (0.34 or 0.68 uM NiCl with or without L-histidine (2 uM), L-aspartic acid, glycine (2 or 8 uM) or L-cysteine (2 uM). After 26 hr, conceptuses were assessed for survival, growth and development and malformations. The nickel-63 contents of embryos and yolk sacs and the extent of Nickel-63 binding to the proteins of the culture medium were also determined. Nickel chloride alone did not affect the embryonic development at 0.34 uM and caused growth retardation and brain and caudal abnormalities at 0.68 uM. Coincubation of L-histidine, L-cysteine, or L-aspartic acid 0.68 uM Ni reduced the growth retardation and the incidence and/or severity of brain defects caused by nickel chloride and decreased the concentrations of nickel-63 in the yolk sacs compared to 0.68 uM nickel-63 alone. In the presence of L-histidine, L-cysteine or L-aspartic acid there was a shift of nickel-63 binding from the high molecular weight proteins of the culture medium to the low molecular weight fraction.

The effect of oral D-aspartic acid and/or L-aspartic acid (aspartic acid) on the body weight of rats was studied. Rats given the D- or D- plus L-isomers showed a greater decrease in weight and in protein, triglyceride and glycogen than did rats given the L-isomer alone. The results were discussed with reference to amino acid antagonism of opioids.

Dates

2: Fujii N, Takata T, Fujii N, Aki K, Sakaue H. D-Amino acids in protein: The mirror of life as a molecular index of aging. Biochim Biophys Acta. 2018 Jul;1866(7):840-847. doi: 10.1016/j.bbapap.2018.03.001. Epub 2018 Mar 10. Review. PubMed PMID: 29530565.

3: Wang D, De Vivo D. Pyruvate Carboxylase Deficiency. 2009 Jun 2 [updated 2018 Mar 1]. In: Adam MP, Ardinger HH, Pagon RA, Wallace SE, Bean LJH, Stephens K, Amemiya A, editors. GeneReviews® [Internet]. Seattle (WA): University of Washington, Seattle; 1993-2018. Available from http://www.ncbi.nlm.nih.gov/books/NBK6852/ PubMed PMID: 20301764.

4: Zhi D, Bai Y, Yang J, Cui S, Zhao Y, Chen H, Zhang S. A review on cationic lipids with different linkers for gene delivery. Adv Colloid Interface Sci. 2018 Mar;253:117-140. doi: 10.1016/j.cis.2017.12.006. Epub 2017 Dec 26. Review. PubMed PMID: 29454463.

5: Mori T, Sawaguchi T. [Underlying Mechanisms of Methamphetamine-Induced Self-Injurious Behavior and Lethal Effects in Mice]. Nihon Eiseigaku Zasshi. 2018;73(1):51-56. doi: 10.1265/jjh.73.51. Review. Japanese. PubMed PMID: 29386447.

6: Raniga K, Liang C. Interferons: Reprogramming the Metabolic Network against Viral Infection. Viruses. 2018 Jan 13;10(1). pii: E36. doi: 10.3390/v10010036. Review. PubMed PMID: 29342871; PubMed Central PMCID: PMC5795449.

7: Rampa A, Gobbi S, Concetta Di Martino RM, Belluti F, Bisi A. Dual BACE-1/GSK-3β Inhibitors to Combat Alzheimer's Disease: A Focused Review. Curr Top Med Chem. 2017;17(31):3361-3369. doi: 10.2174/1568026618666180112161406. Review. PubMed PMID: 29332582.

8: Coley AA, Gao WJ. PSD95: A synaptic protein implicated in schizophrenia or autism? Prog Neuropsychopharmacol Biol Psychiatry. 2018 Mar 2;82:187-194. doi: 10.1016/j.pnpbp.2017.11.016. Epub 2017 Nov 21. Review. PubMed PMID: 29169997; PubMed Central PMCID: PMC5801047.

9: Song L, Chen Y, Du Y, Wang X, Guo X, Dong J, Xiao D. Saccharomyces cerevisiae proteinase A excretion and wine making. World J Microbiol Biotechnol. 2017 Nov 9;33(11):210. doi: 10.1007/s11274-017-2361-z. Review. PubMed PMID: 29124367.

10: Venkatesan A, Adatia K. Anti-NMDA-Receptor Encephalitis: From Bench to Clinic. ACS Chem Neurosci. 2017 Dec 20;8(12):2586-2595. doi: 10.1021/acschemneuro.7b00319. Epub 2017 Nov 7. Review. PubMed PMID: 29077387.

11: Igarashi H, Ueki S, Ohno K, Ohkubo M, Suzuki Y. Magnetic Resonance Imaging of Neurotransmitter-Related Molecules. J Nippon Med Sch. 2017;84(4):160-164. doi: 10.1272/jnms.84.160. Review. PubMed PMID: 28978895.

12: Choudhary AK, Pretorius E. Revisiting the safety of aspartame. Nutr Rev. 2017 Sep 1;75(9):718-730. doi: 10.1093/nutrit/nux035. Review. PubMed PMID: 28938797.

13: Jansson ET. Strategies for analysis of isomeric peptides. J Sep Sci. 2018 Jan;41(1):385-397. doi: 10.1002/jssc.201700852. Epub 2017 Oct 10. Review. PubMed PMID: 28922569.

14: Barbagallo M, Vitaliti G, Pavone P, Romano C, Lubrano R, Falsaperla R. Pediatric Autoimmune Encephalitis. J Pediatr Neurosci. 2017 Apr-Jun;12(2):130-134. doi: 10.4103/jpn.JPN_185_16. Review. PubMed PMID: 28904568; PubMed Central PMCID: PMC5588635.

15: Moriishi K. The potential of signal peptide peptidase as a therapeutic target for hepatitis C. Expert Opin Ther Targets. 2017 Sep;21(9):827-836. doi: 10.1080/14728222.2017.1369959. Epub 2017 Aug 22. Review. PubMed PMID: 28820612.

16: Moussa CE. Beta-secretase inhibitors in phase I and phase II clinical trials for Alzheimer's disease. Expert Opin Investig Drugs. 2017 Oct;26(10):1131-1136. doi: 10.1080/13543784.2017.1369527. Epub 2017 Aug 23. Review. PubMed PMID: 28817311.

17: Sun Y, Kang C, Liu F, Zhou Y, Luo L, Qiao H. RGD Peptide-Based Target Drug Delivery of Doxorubicin Nanomedicine. Drug Dev Res. 2017 Sep;78(6):283-291. doi: 10.1002/ddr.21399. Epub 2017 Aug 16. Review. PubMed PMID: 28815721.

18: MacPherson REK. Filling the void: a role for exercise-induced BDNF and brain amyloid precursor protein processing. Am J Physiol Regul Integr Comp Physiol. 2017 Nov 1;313(5):R585-R593. doi: 10.1152/ajpregu.00255.2017. Epub 2017 Aug 16. Review. PubMed PMID: 28814391; PubMed Central PMCID: PMC5792152.

19: McGillewie L, Ramesh M, Soliman ME. Sequence, Structural Analysis and Metrics to Define the Unique Dynamic Features of the Flap Regions Among Aspartic Proteases. Protein J. 2017 Oct;36(5):385-396. doi: 10.1007/s10930-017-9735-9. Review. PubMed PMID: 28762197.

20: Mentrup T, Loock AC, Fluhrer R, Schröder B. Signal peptide peptidase and SPP-like proteases - Possible therapeutic targets? Biochim Biophys Acta. 2017 Nov;1864(11 Pt B):2169-2182. doi: 10.1016/j.bbamcr.2017.06.007. Epub 2017 Jun 15. Review. PubMed PMID: 28624439.